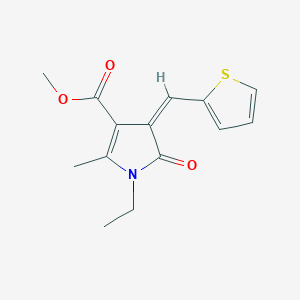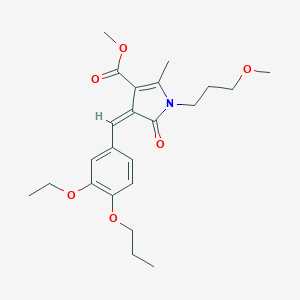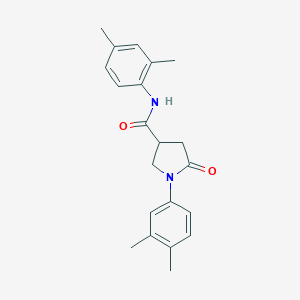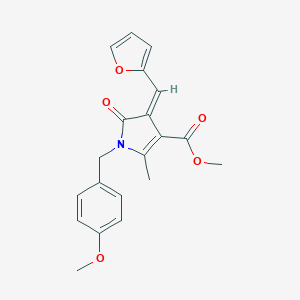![molecular formula C20H21ClFN3OS B299076 5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299076.png)
5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a synthetic compound with potential applications in scientific research. This compound is also known as EF24 and is a member of the curcumin analog family. EF24 has been shown to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study.
Wirkmechanismus
The mechanism of action of EF24 is not fully understood, but it is thought to involve the induction of reactive oxygen species (ROS) and the activation of the NF-κB signaling pathway. ROS are molecules that can cause damage to cells, and the induction of ROS by EF24 may contribute to its anti-cancer effects. The NF-κB signaling pathway is involved in the regulation of a range of cellular processes, including inflammation and cell survival. EF24 has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
EF24 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, EF24 has been shown to have anti-inflammatory and anti-oxidant effects. EF24 has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EF24 for lab experiments is its relatively low toxicity. EF24 has been shown to have low toxicity in both in vitro and in vivo studies, making it a potentially safe compound for use in research. However, one limitation of EF24 is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on EF24. One area of research could involve the development of more efficient synthesis methods for EF24, which could make it more widely available for research purposes. Another area of research could involve the development of EF24 analogs with improved solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of EF24, which could lead to the development of more effective therapies for a range of diseases.
Synthesemethoden
EF24 can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-chloro-3-fluoroaniline with 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then reacted with ethyl 2-bromoacetate to form a pyrrole ester. This ester is then reacted with thiosemicarbazide to form the thiazolidinone ring. Finally, the thiazolidinone is reacted with ethyl chloroformate to form the final product, EF24.
Wissenschaftliche Forschungsanwendungen
EF24 has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as an anti-cancer agent. EF24 has been shown to inhibit the growth of a range of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, EF24 has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
Produktname |
5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C20H21ClFN3OS |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21ClFN3OS/c1-5-23-20-24(6-2)19(26)18(27-20)10-14-9-12(3)25(13(14)4)15-7-8-17(22)16(21)11-15/h7-11H,5-6H2,1-4H3/b18-10-,23-20? |
InChI-Schlüssel |
KIRGSLBBEMBQPU-ONBPWHQPSA-N |
Isomerische SMILES |
CCN=C1N(C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)F)Cl)C)/S1)CC |
SMILES |
CCN=C1N(C(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)F)Cl)C)S1)CC |
Kanonische SMILES |
CCN=C1N(C(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)F)Cl)C)S1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)

![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)

![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)

![4-{(Z)-[1-(4-fluorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299011.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
![ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299016.png)